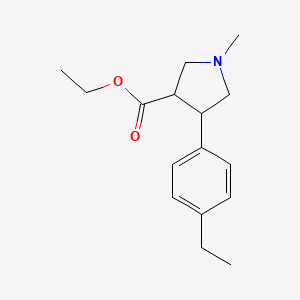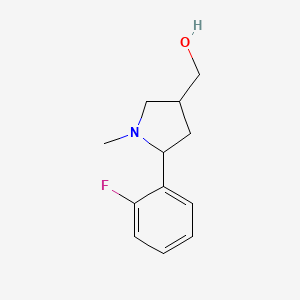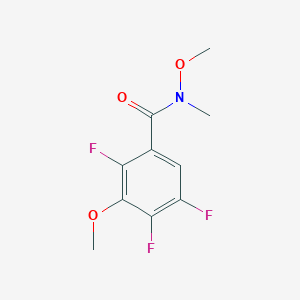
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide is a fluorinated benzamide derivative with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol This compound is characterized by the presence of three fluorine atoms, two methoxy groups, and a methyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide typically involves the reaction of 2,4,5-trifluorobenzoic acid with appropriate amine derivatives under specific conditions. One common method includes the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 2,4,5-trifluorobenzoic acid and N,3-dimethoxy-N-methylamine .
Aplicaciones Científicas De Investigación
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This results in increased binding affinity and specificity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide include:
- 2,4,5-trifluoro-N,N-dimethylbenzamide
- 2,4,5-trifluoro-N-methoxy-N-methylbenzamide
- 2,4,5-trifluoro-N,3-dimethoxybenzamide
Uniqueness
What sets this compound apart from its similar compounds is the presence of both methoxy and methyl groups attached to the nitrogen atom.
Propiedades
Fórmula molecular |
C10H10F3NO3 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H10F3NO3/c1-14(17-3)10(15)5-4-6(11)8(13)9(16-2)7(5)12/h4H,1-3H3 |
Clave InChI |
RBNBIDLCSQHYRG-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC(=C(C(=C1F)OC)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
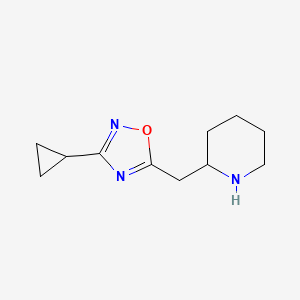
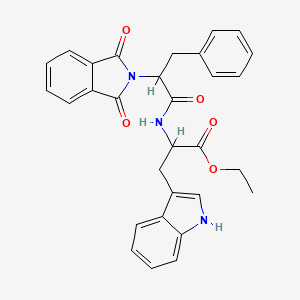



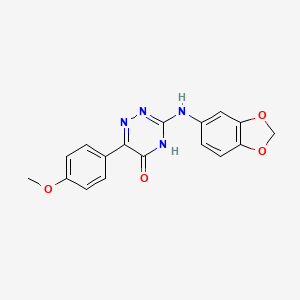
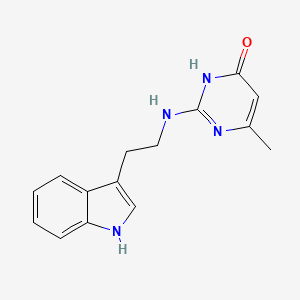
![2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868749.png)
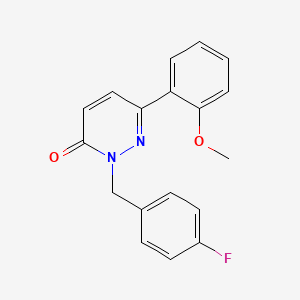
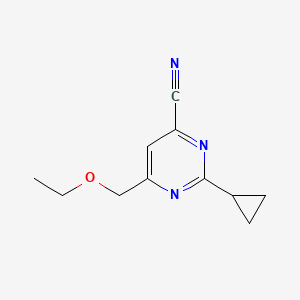
![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14868775.png)
